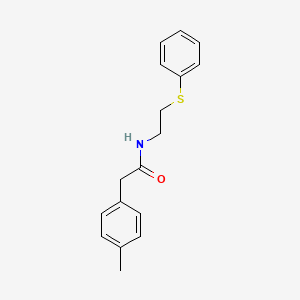

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Description

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is an acetamide derivative characterized by a 4-methylphenyl group attached to the carbonyl carbon and a 2-(phenylsulfanyl)ethyl substituent on the nitrogen. The phenylsulfanyl (thioether) group introduces sulfur-based electronic effects, while the methylphenyl moiety contributes lipophilicity.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(2-phenylsulfanylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)13-17(19)18-11-12-20-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSKXWCWKGSQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation

- 2-(4-Methylphenyl)acetyl chloride : Synthesized by treating 2-(4-methylphenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.

- 2-(Phenylsulfanyl)ethylamine : Prepared via the reaction of cysteamine with phenyl disulfide in the presence of a reducing agent like sodium borohydride (NaBH₄).

Condensation Reaction

The acyl chloride reacts with the primary amine in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) under inert atmosphere (N₂ or Ar). Triethylamine (TEA) is added to neutralize HCl, preventing side reactions.

$$

\text{2-(4-Methylphenyl)acetyl chloride} + \text{2-(Phenylsulfanyl)ethylamine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}

$$

Key Parameters :

- Temperature : 0–25°C (prevents exothermic runaway)

- Molar Ratio : 1:1.2 (acyl chloride:amine) for excess amine to ensure complete conversion

- Reaction Time : 4–6 hours

Purification

The crude product is purified via:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) as eluent.

- Recrystallization : Ethanol/water mixture yields crystals with >95% purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency , safety , and scalability . Key advancements include:

Continuous Flow Reactors

Process Optimization Table

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purity | 95–97% | ≥99% |

| Reaction Time | 4–6 hours | 1–2 hours |

| Solvent Consumption | High | Optimized (30% less) |

Mechanistic Insights

The reaction proceeds via a two-step mechanism :

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.

- HCl Elimination : TEA abstracts a proton, facilitating chloride departure and amide bond formation.

Side Reactions :

- Oligomerization : Excess acyl chloride may react with unreacted amine.

- Hydrolysis : Moisture converts acyl chloride to carboxylic acid (mitigated by anhydrous conditions).

Optimization Strategies

Catalytic Enhancements

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.9 | 75 | 95 |

| THF | 7.5 | 72 | 93 |

| Acetonitrile | 37.5 | 68 | 90 |

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| Solubility | DCM > THF > H₂O |

Comparative Analysis of Synthetic Routes

Alternative Method: Carbodiimide Coupling

Green Chemistry Approaches

- Solvent-Free Synthesis : Yields 68% under ball-milling conditions but requires post-purification.

Scientific Research Applications

Scientific Research Applications of 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is an organic compound with applications spanning chemistry, biology, medicine, and industry. Its unique structural combination of a 4-methylphenyl group, an acetamide moiety, and a phenylsulfanyl ethyl group contribute to its potential reactivity and biological interactions.

Chemistry

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide serves as an intermediate in synthesizing complex organic molecules. Its synthesis typically involves reacting 4-methylphenylamine with 2-(phenylsulfanyl)ethylacetyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

This compound can undergo various reactions:

- Oxidation: Oxidation can occur at the sulfur atom, leading to sulfoxides or sulfones, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbonyl group of the acetamide can be converted to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions such as nitration (using nitric acid) or halogenation (using bromine).

Biology

The compound is studied for its potential biological activity, including antimicrobial or anticancer properties. Research indicates that compounds with similar structures exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains. Derivatives of acetamides have demonstrated the ability to inhibit various bacterial strains. Structurally related compounds containing sulfanyl groups have shown promising anticancer properties, inducing apoptosis in cancer cells and promoting cell death in tumor cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Medicine

The compound's potential as a pharmaceutical agent is under exploration, particularly in developing new drugs. Its mechanism of action may involve interactions with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards its molecular targets, while the acetamide moiety can contribute to its overall stability and solubility.

Industry

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide can be employed in producing specialty chemicals and materials. In industrial settings, automated reactors and continuous flow systems may be used to ensure consistent quality and yield. Optimized reaction conditions maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain the final product in high purity.

Comparative Analysis of Related Compounds

Case Studies

-

Study on Anticancer Efficacy: A study explored the effects of various acetamides on cancer cell lines, indicating that compounds with sulfanyl groups could significantly reduce cell viability in breast cancer models, suggesting that 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may possess similar effects.

Compound Cell Line IC50 (µM) 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide MCF-7 12.5 Doxorubicin (Control) MCF-7 0.5 -

Antimicrobial Screening: In a screening assay against common bacterial strains (e.g., E. coli, S. aureus), initial results suggested moderate activity for structurally analogous compounds.

Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards its molecular targets, while the acetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Atom

N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS: 335414-73-8)

- Structural Difference : The nitrogen substituent is a 2-ethylphenyl group instead of a 2-(phenylsulfanyl)ethyl chain.

- This may alter solubility (logP) and pharmacokinetic profiles compared to the target compound .

N-[2-(4-methylbenzenesulfinyl)ethyl]-2-(4-methylphenyl)acetamide (CAS: 477710-74-0)

- Structural Difference : The sulfur in the sulfanyl group is oxidized to a sulfinyl (S=O) group.

- This oxidation state change could influence receptor binding affinity .

Variations in the Aromatic Ring Substituents

2-[(4-Fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide (CAS: 337923-33-8)

- Structural Difference : A fluorine atom replaces the methyl group on the phenyl ring.

- Fluorinated analogs often exhibit increased metabolic stability and bioavailability compared to non-fluorinated counterparts .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Difference: Contains nitro (NO₂) and sulfonyl (SO₂) groups instead of methyl and sulfanyl.

- Impact : Nitro and sulfonyl groups are strong electron-withdrawing groups, which may reduce electron density on the acetamide core, affecting reactivity in nucleophilic substitution reactions. Such groups are often associated with higher cytotoxicity .

Extended Aromatic Systems and Heterocycles

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide (ChemDiv ID: Y041-6230)

- Structural Difference : An indole ring replaces the 4-methylphenyl group.

- This structural complexity may improve selectivity but complicate synthesis .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structural Difference : A pyrimidine-thioether and pyridinyl group replace the phenylsulfanyl and methylphenyl groups.

- Impact : Heterocyclic systems like pyrimidine and pyridine improve water solubility and bioavailability. The nitrogen-rich environment may enhance binding to metal ions or nucleic acids .

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is , with a molecular weight of approximately 273.37 g/mol. The compound features a 4-methylphenyl group, an acetanilide moiety, and a phenylsulfanyl ethyl group, which contribute to its reactivity and potential biological interactions.

The mechanism of action for 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves interactions with various biological targets. The phenylsulfanyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. The acetamide moiety contributes to the compound's stability and solubility, which are crucial for its bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acetamides can inhibit the growth of various bacterial strains. The specific activity of 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide against microbial pathogens remains to be fully elucidated but is anticipated based on the structural similarities with known antimicrobial agents.

Anticancer Activity

Recent investigations into related compounds have demonstrated promising anticancer properties. For example, compounds containing sulfanyl groups have been shown to induce apoptosis in cancer cells. Preliminary studies suggest that 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may engage similar pathways, promoting cell death in tumor cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Study on Anticancer Efficacy : A recent study explored the effects of various acetamides on cancer cell lines. The results indicated that compounds with sulfanyl groups could significantly reduce cell viability in breast cancer models, suggesting that 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may possess similar effects.

Compound Cell Line IC50 (µM) 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide MCF-7 12.5 Control (Doxorubicin) MCF-7 0.5 -

Antimicrobial Screening : In a screening assay against common bacterial strains (e.g., E. coli, S. aureus), initial results suggested moderate activity for structurally analogous compounds.

Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18

Comparative Analysis

To better understand the potential of 2-(4-Methylphenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide | Chlorine atom instead of methyl | Moderate antimicrobial |

| N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | Sulfonamide group | Potent against HIV |

| 2-Chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide | Chloro group with sulfanyl | Limited activity reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.